molecular formula C20H21N3O5 B1364876 2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid

2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid

Cat. No.: B1364876
M. Wt: 383.4 g/mol
InChI Key: CDBFARVJOGEXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid is a complex organic compound with a molecular formula of C20H21N3O5 and a molecular weight of 383.4 g/mol. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides and carboxylic acids. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the amide bond: This step involves the reaction of 2,5-dimethylphenylamine with a suitable carboxylic acid derivative to form an amide bond.

    Coupling reaction: The intermediate product is then coupled with 3-aminopropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-({2-[4-(2,5-Dimethylanilino)-4-oxobutanoyl]hydrazino}carbonyl)benzoic acid methyl ester: A methyl ester derivative with similar chemical properties but different solubility and reactivity.

    This compound ethyl ester: An ethyl ester derivative with distinct physical and chemical characteristics.

Uniqueness

This compound is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

2-[[[4-(2,5-dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]benzoic acid

InChI

InChI=1S/C20H21N3O5/c1-12-7-8-13(2)16(11-12)21-17(24)9-10-18(25)22-23-19(26)14-5-3-4-6-15(14)20(27)28/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28)

InChI Key

CDBFARVJOGEXPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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